

Analytical methods for 5-Ethyl-2-fluorophenol quantification

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Compound of Interest

Compound Name: 5-Ethyl-2-fluorophenol

CAS No.: 891843-05-3

Cat. No.: B1592259

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High-Performance Quantification of **5-Ethyl-2-fluorophenol**: Application Note for Process Control and Impurity Profiling

Abstract

5-Ethyl-2-fluorophenol (CAS 84495-72-7) is a critical synthetic intermediate in the manufacturing of next-generation Janus Kinase (JAK) inhibitors, including clinical candidates like PF-06263276. Precise quantification of this starting material is essential for optimizing the downstream bromination yield (to 4-bromo-**5-ethyl-2-fluorophenol**) and ensuring the purity of the final pharmaceutical active ingredient (API). This guide details two orthogonal analytical protocols: a robust RP-HPLC-UV method for routine assay and process monitoring, and a high-sensitivity GC-MS method for trace impurity profiling.

Introduction & Chemical Context

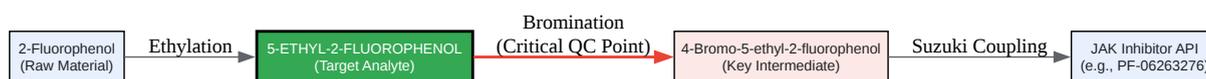
In the synthesis of JAK inhibitors, the 5-ethyl-2-fluorophenyl moiety is often introduced to modulate lipophilicity and metabolic stability. The quality of the **5-Ethyl-2-fluorophenol** starting material directly impacts the efficacy of the subsequent electrophilic aromatic substitution (bromination).

Key Analytical Challenges:

- Acidity (pKa ~9.5): As a phenol, it can exist as a phenolate ion at neutral pH, leading to peak tailing in HPLC if pH is not controlled.
- Isomeric Impurities: Regioisomers (e.g., 4-ethyl-2-fluorophenol) have similar volatility and polarity, requiring high-resolution separation.
- Volatility: The compound is semi-volatile, making it suitable for GC but requiring care during sample concentration.

Synthesis Pathway & Control Points

The following diagram illustrates the critical role of **5-Ethyl-2-fluorophenol** in the drug substance supply chain.



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Figure 1: Synthetic utility of **5-Ethyl-2-fluorophenol**. The analytical methods described below are designed to control the "Critical QC Point" prior to bromination.

Method A: RP-HPLC-UV (Routine Assay)

Purpose: Purity assessment (>98%) and quantification of unreacted starting materials.

Rationale: Reverse-phase chromatography with acidic buffering suppresses phenol ionization, ensuring sharp peak shape and reproducible retention times.

Chromatographic Conditions

Parameter	Specification
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Injection Vol	5-10 μ L
Detection	UV-DAD at 272 nm (Primary) and 210 nm (Impurity check)
Run Time	15 minutes

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	30%	Equilibration
8.0	70%	Linear Gradient
10.0	95%	Wash
10.1	30%	Re-equilibration
15.0	30%	Stop

Protocol: Sample Preparation

- Stock Solution: Weigh 50.0 mg of **5-Ethyl-2-fluorophenol** reference standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1.0 mg/mL).
- Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A:B (50:50). (Conc: 100 μ g/mL).

- Sample Prep: Accurately weigh ~50 mg of sample. Dissolve in Acetonitrile.[1] Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

System Suitability Criteria:

- Tailing Factor: < 1.5
- Theoretical Plates: > 5000
- %RSD (n=6 injections): < 1.0%

Method B: GC-MS (Trace Impurity Profiling)

Purpose: Identification of structural isomers (e.g., 4-ethyl vs 5-ethyl) and volatile organic impurities (VOIs) that may co-elute in HPLC. Rationale: Phenols can be analyzed directly on polar columns, but TMS-derivatization is recommended for superior peak symmetry and mass spectral identification.

Instrument Parameters

Parameter	Specification
Inlet	Split/Splitless (Split ratio 20:1), 260°C
Column	5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)
Oven Program	60°C (1 min) → 15°C/min → 280°C (3 min)
Transfer Line	280°C
MS Source	EI, 230°C, 70 eV
Scan Range	40-400 m/z

Derivatization Protocol (TMS)

- Aliquot: Transfer 100 µL of sample solution (1 mg/mL in anhydrous Ethyl Acetate) to a GC vial.

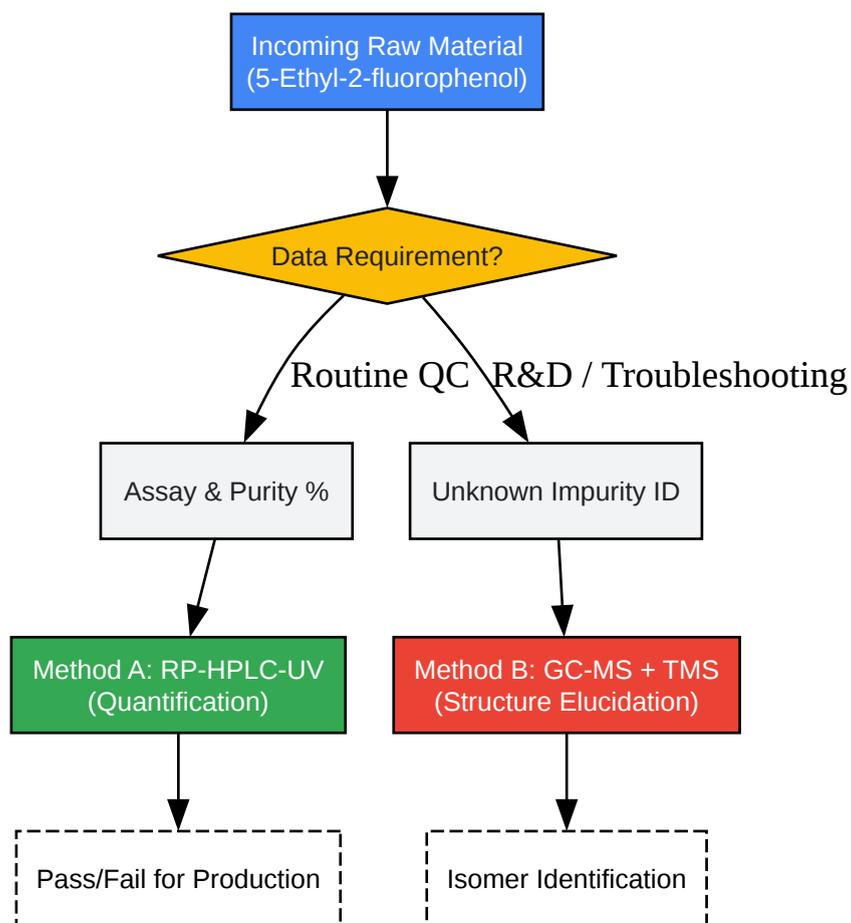
- Reagent: Add 50 μL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
- Reaction: Cap and incubate at 60°C for 30 minutes.
- Analysis: Inject 1 μL .

Key Diagnostic Ions (TMS Derivative):

- M+ (Molecular Ion): m/z 212 (Parent: 140 + TMS: 72)
- Base Peak: m/z 197 (Loss of methyl group from TMS)
- Fragment: m/z 169 (Loss of propyl/ethyl fragments)

Analytical Workflow & Decision Tree

Use this logic flow to determine the appropriate method based on your data requirements.



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Figure 2: Decision matrix for selecting the optimal analytical technique.

Troubleshooting & Critical Control Points

Issue	Probable Cause	Corrective Action
HPLC Peak Tailing	Silanol interaction or high pH.	Ensure Mobile Phase A pH is < 3.0. Use an "End-capped" column.
GC Peak Broadening	Incomplete derivatization.	Ensure reagents are fresh (moisture sensitive). Increase incubation time to 45 min.
Retention Shift	Temperature fluctuation.	Phenol retention is temp-sensitive. Thermostat column oven precisely at 30°C.
Extra Peaks (GC)	Silylation artifacts.	BSTFA can produce artifact peaks. Run a reagent blank to identify background noise.

References

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Sources

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